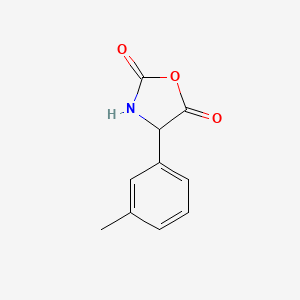

4-(3-Methylphenyl)oxazolidine-2,5-dione

Description

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

4-(3-methylphenyl)-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C10H9NO3/c1-6-3-2-4-7(5-6)8-9(12)14-10(13)11-8/h2-5,8H,1H3,(H,11,13) |

InChI Key |

DONQTIDMNLRAAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2C(=O)OC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

4-(3-Methylphenyl)oxazolidine-2,5-dione chemical structure and properties

An In-Depth Technical Guide to 4-(3-Methylphenyl)oxazolidine-2,5-dione: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound belonging to the class of α-amino acid N-carboxyanhydrides (NCAs). As a substituted derivative of oxazolidine-2,5-dione, this molecule serves as a critical monomer for the synthesis of poly(3-methyl-phenylglycine), a synthetic polypeptide with potential applications in biomaterials and drug delivery. This document delves into its chemical structure, physicochemical properties, detailed synthetic and purification protocols, and core chemical reactivity, with a focus on its ring-opening polymerization (ROP). We will explore the causality behind experimental choices, address the critical need for stringent reaction conditions, and situate the compound within the broader context of the oxazolidinone scaffold, a privileged structure in modern medicinal chemistry. This guide is intended for researchers, chemists, and professionals in drug development and materials science.

Introduction: A Molecule of Dual Significance

The scientific interest in this compound stems from two fundamental pillars of chemical science: its role as a monomer in polymer chemistry and its core heterocyclic structure, which is prominent in pharmacology.

The N-Carboxyanhydride (NCA): A Gateway to Synthetic Polypeptides

Amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, are cyclic derivatives of amino acids.[1] Their significance lies in their ability to undergo ring-opening polymerization (ROP) to produce polypeptides, which are synthetic analogues of natural proteins.[2] This method is one of the most efficient routes to high molecular weight polypeptides with controlled structures.[3] The polymerization process is driven by the release of carbon dioxide, making it a clean and efficient transformation.[1] The properties of the resulting polypeptide are directly dictated by the side chain of the parent amino acid, in this case, the 3-methylphenyl group.

The Oxazolidinone Core: A Privileged Scaffold in Medicinal Chemistry

The oxazolidinone ring is a five-membered heterocycle that has been identified as a "privileged scaffold" in drug discovery.[4] This means it is a molecular framework capable of binding to multiple, distinct biological targets. The most notable example is the 2-oxazolidinone core found in the antibiotic Linezolid, which inhibits bacterial protein synthesis.[5][6] While this compound is specifically an NCA (a dione), its structural relationship to this important pharmacophore underscores the potential biological relevance of its derivatives and the polymers it forms.

Molecular Structure and Physicochemical Properties

Chemical Structure and Nomenclature

The systematic IUPAC name for the compound is 4-(3-methylphenyl)-1,3-oxazolidine-2,5-dione . It consists of a central oxazolidine-2,5-dione ring with a 3-methylphenyl (or m-tolyl) group attached at the C4 position.

Caption: Chemical structure of 4-(3-methylphenyl)-1,3-oxazolidine-2,5-dione.

Physicochemical Properties

| Property | Predicted Value / Characteristic | Source / Rationale |

| Molecular Formula | C₁₀H₉NO₃ | - |

| Molecular Weight | 191.18 g/mol | - |

| Appearance | White to off-white crystalline solid | General property of NCAs[1] |

| Solubility | Soluble in aprotic polar organic solvents (THF, DMF, Dichloromethane). Insoluble in water and nonpolar solvents (e.g., hexane). | General property of NCAs[3] |

| Stability | Moisture-sensitive; prone to hydrolysis. Thermally sensitive. | NCAs readily react with water.[1] |

| Melting Point | Expected to be a solid with a distinct melting point, likely with decomposition. | Similar NCAs are solids. |

Spectral Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This is the most crucial technique for confirming NCA formation and monitoring its polymerization. The key diagnostic signals are the two characteristic carbonyl (C=O) stretching bands of the cyclic anhydride at approximately 1850 cm⁻¹ and 1790 cm⁻¹ . The disappearance of these peaks indicates the complete conversion of the monomer during polymerization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons of the 3-methylphenyl group (around 7.0-7.4 ppm), a singlet for the methyl group protons (around 2.4 ppm), a signal for the C4-proton, and a broad singlet for the N-H proton.

-

¹³C NMR: Would show signals for the two distinct carbonyl carbons (around 165 and 150 ppm), aromatic carbons, the methyl carbon, and the C4 carbon of the heterocyclic ring.

-

Synthesis and Purification

The synthesis of NCAs is a well-established but technically demanding process that requires strict exclusion of moisture. The most common and direct route involves the phosgenation of the corresponding α-amino acid.[8]

Caption: General two-stage workflow for the synthesis of the target NCA.

Synthesis Protocol: A Self-Validating System

This protocol describes the synthesis using triphosgene, a safer solid alternative to gaseous phosgene.

Stage 1: Synthesis of 2-Amino-2-(3-methylphenyl)acetic Acid

The precursor amino acid can be prepared via a Strecker synthesis starting from 3-methylbenzaldehyde. This involves reacting the aldehyde with an amine source (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide), followed by hydrolysis of the resulting aminonitrile.

Stage 2: Cyclization to this compound

Causality: The reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) and with anhydrous solvents. The presence of water would lead to immediate hydrolysis of the NCA back to the starting amino acid, drastically reducing the yield.[1]

Methodology:

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is charged with the synthesized 2-amino-2-(3-methylphenyl)acetic acid.

-

Solvent: Anhydrous tetrahydrofuran (THF) is added to suspend the amino acid. The suspension is stirred vigorously.

-

Reagent Addition: Triphosgene (approximately 0.4 equivalents relative to the amino acid) is dissolved in a separate flask in anhydrous THF and added slowly via a dropping funnel to the amino acid suspension.

-

Expertise: Triphosgene is a safer phosgene equivalent, but it decomposes to release phosgene in situ. This addition should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction is often exothermic.

-

-

Reaction: The reaction mixture is heated to reflux (around 40-50 °C) and stirred for 2-4 hours. The progress can be monitored by observing the suspension clarify as the solid amino acid is converted into the soluble NCA.

-

Validation: The reaction completion is confirmed by FTIR analysis of an aliquot, checking for the complete disappearance of the broad carboxylic acid O-H and amine N-H stretches of the amino acid and the appearance of the characteristic NCA anhydride peaks (~1850 and 1790 cm⁻¹).

-

Work-up & Purification:

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is redissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate) and precipitated by the addition of a non-solvent like hexane.

-

Trustworthiness: This recrystallization step is crucial for removing unreacted starting material and acidic byproducts (like HCl), which can interfere with subsequent polymerization.[8][9] The purification should be repeated until high purity is confirmed by NMR and FTIR.

-

-

Storage: The final, pure, white crystalline product must be stored under an inert atmosphere at low temperatures (e.g., -20°C) to prevent degradation.

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the strained five-membered ring, which contains two electrophilic carbonyl carbons.

Ring-Opening Polymerization (ROP)

This is the most important reaction of NCAs, leading to the formation of polypeptides.[10] The polymerization can be initiated by various nucleophiles, most commonly primary amines.

Caption: Simplified workflow of amine-initiated Ring-Opening Polymerization (ROP).

Mechanism Insights:

-

Initiation: A primary amine initiator attacks one of the carbonyl carbons (typically the more accessible C5) of the NCA ring.

-

Ring Opening: The ring opens to form a carbamic acid derivative attached to the growing chain.

-

Decarboxylation: This carbamic acid is unstable and rapidly loses a molecule of CO₂, regenerating a primary amine at the chain end.

-

Propagation: This newly formed amine terminus then attacks another NCA monomer, continuing the polymerization cycle.

The choice of initiator and reaction conditions (solvent, temperature) allows for control over the molecular weight and dispersity of the resulting polypeptide.[3]

Hydrolytic Instability

NCAs are highly susceptible to hydrolysis. Water acts as a nucleophile, attacking the carbonyl group and leading to ring-opening. The resulting carbamic acid intermediate decarboxylates to yield the original α-amino acid. This is why all synthesis and polymerization reactions must be conducted under strictly anhydrous conditions.[1]

Applications in Science and Technology

The primary application of this compound is as a monomer for creating novel polypeptide-based materials.

-

Biomaterials: The resulting polymer, poly(3-methyl-phenylglycine), possesses a hydrophobic side chain. This property can be exploited in the design of amphiphilic block copolymers that self-assemble into micelles or vesicles for drug delivery applications.[11]

-

Tissue Engineering: Polypeptides are often biocompatible and biodegradable, making them excellent candidates for scaffolds in tissue engineering.[2]

-

Functional Polymers: The phenyl ring can be further functionalized to introduce other chemical groups, allowing for the creation of smart polymers that respond to specific stimuli.

The presence of the 3-methylphenyl group, as opposed to an unsubstituted phenyl group, can subtly influence the polymer's properties by altering its hydrophobicity, steric bulk, and potential for π-π stacking interactions, thereby tuning the final material's characteristics.

Conclusion

This compound is a specialized chemical building block that bridges the fields of polymer science and medicinal chemistry. While its synthesis and handling demand rigorous experimental technique due to its inherent instability, its utility as an NCA monomer provides a powerful route to well-defined synthetic polypeptides. The properties of these polymers, influenced by the unique 3-methylphenyl side chain, offer intriguing possibilities for the development of advanced biomaterials and therapeutic delivery systems. Further research into the polymerization kinetics of this specific monomer and the biological evaluation of the resulting polypeptides will continue to unlock its full potential.

References

-

Lu, H., & Wang, J. (2023). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. ACS Macro Letters. Available at: [Link][10]

-

Zhang, D., et al. (2021). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry. Available at: [Link][3]

-

Sun, J., et al. (2021). Accelerated polymerization of N-carboxyanhydrides catalyzed by crown ether. Nature Communications. Available at: [Link][11]

-

Li, Z., et al. (2021). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Nature Protocols. Available at: [Link][2]

-

Wikipedia contributors. (2023). Amino acid N-carboxyanhydride. Wikipedia, The Free Encyclopedia. Available at: [Link][1]

-

Kricheldorf, H. R. (2016). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Organic Preparations and Procedures International. Available at: [Link][8]

-

PubChem. (n.d.). (S)-4-Methyloxazolidine-2,5-dione. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Al-Azemi, T. F., et al. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Molecules. Available at: [Link][9]

-

PubChem. (n.d.). 4-Phenyloxazolidine-2,5-dione. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link][7]

-

de Souza, A. C. D., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link][6]

-

Temple University. (2020). Oxazolidinones as a Privileged Scaffold and Preliminary Evaluation. Scholarship at Temple University. Available at: [Link][4]

Sources

- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 2. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. scholarshare.temple.edu [scholarshare.temple.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Phenyloxazolidine-2,5-dione | C9H7NO3 | CID 14829411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. chem.pku.edu.cn [chem.pku.edu.cn]

- 11. Accelerated polymerization of N-carboxyanhydrides catalyzed by crown ether | NSF Public Access Repository [par.nsf.gov]

Technical Whitepaper: 3-Methylphenylalanine N-Carboxyanhydride (3-Me-Phe-NCA)

Executive Summary

3-Methylphenylalanine N-Carboxyanhydride (3-Me-Phe-NCA) is a specialized, high-value intermediate used in the synthesis of polypeptide-based biomaterials and peptidomimetics. As a derivative of the non-natural amino acid 3-methylphenylalanine, this NCA monomer allows for the incorporation of sterically distinct aromatic side chains into polypeptide backbones. These modifications are critical for tuning the hydrophobicity,

This guide provides a definitive technical breakdown of 3-Me-Phe-NCA, addressing the ambiguity surrounding its CAS registry, detailing a validated synthesis protocol, and outlining its polymerization mechanics.

Part 1: Chemical Identity & Nomenclature[1]

Critical Note on CAS Registry: Unlike common amino acid NCAs (e.g., Phe-NCA, Glu-NCA), 3-Me-Phe-NCA does not have a widely established, public CAS registry number. Researchers sourcing this material must typically purchase the parent amino acid (3-methyl-L-phenylalanine) and synthesize the NCA in-house, or request custom synthesis using the IUPAC nomenclature.

Identity Matrix

| Property | Detail |

| Common Name | 3-Methylphenylalanine N-Carboxyanhydride (3-Me-Phe-NCA) |

| IUPAC Name | 4-(3-methylbenzyl)-2,5-oxazolidinedione |

| Parent Amino Acid | 3-Methyl-L-phenylalanine |

| Parent CAS (L-isomer) | 114926-37-3 (Use this for sourcing starting material) |

| Parent CAS (D-isomer) | 114926-39-5 |

| Molecular Formula | C |

| Molecular Weight | ~205.21 g/mol |

| Solubility | Soluble in anhydrous THF, DMF, Ethyl Acetate; Reacts/Decomposes in Water |

| Appearance | White to off-white crystalline solid |

Part 2: Synthesis Protocol (Fuchs-Farthing Method)

The synthesis of 3-Me-Phe-NCA follows the Fuchs-Farthing method , utilizing triphosgene to cyclize the amino acid. This method is preferred over direct phosgenation for safety and stoichiometric control.

Reagents & Equipment[8][9][10]

-

Precursor: 3-Methyl-L-phenylalanine (CAS 114926-37-3), finely ground and dried in vacuo.

-

Cyclizing Agent: Triphosgene (solid phosgene equivalent).

-

HCl Scavenger:

-Pinene (preferred over Limonene for easier purification). -

Solvent: Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc).

-

Equipment: Schlenk line (Argon atmosphere), flame-dried glassware.

Step-by-Step Workflow

-

Suspension: In a flame-dried Schlenk flask under Argon, suspend 3-Methyl-L-phenylalanine (1.0 eq) in anhydrous THF.

-

Scavenger Addition: Add

-Pinene (2.2 eq). This scavenges the HCl by-product, preventing acid-catalyzed side reactions. -

Cyclization: Dissolve Triphosgene (0.35 eq) in a minimal amount of THF and add dropwise to the suspension at 50°C.

-

Completion: The reaction is complete when the suspension becomes clear (typically 2–4 hours).

-

Purification (Critical):

-

Concentrate the solution in vacuo.

-

Precipitate the crude NCA by adding anhydrous Hexane or Heptane.

-

Recrystallization: Redissolve in minimal THF/EtOAc and precipitate into Hexane inside a glovebox. Repeat 3x to remove trace amine/acid impurities which terminate polymerization.

-

Synthesis Pathway Visualization

Caption: Fuchs-Farthing synthesis pathway converting the amino acid precursor to the reactive NCA monomer via a carbamoyl chloride intermediate.

Part 3: Ring-Opening Polymerization (ROP)[12][13]

The utility of 3-Me-Phe-NCA lies in its polymerization to form Poly(3-methylphenylalanine). The polymerization is highly sensitive to the initiator used.

Mechanism 1: Normal Amine Mechanism (NAM)[14]

-

Initiator: Primary amines (e.g., hexylamine, benzylamine).

-

Process: Nucleophilic attack of the amine on the C-5 carbonyl of the NCA ring.

-

Result: Linear control of molecular weight (Mn) based on the Monomer-to-Initiator (M/I) ratio.

Mechanism 2: Activated Monomer Mechanism (AMM)[14]

-

Initiator: Tertiary amines or strong bases.

-

Process: Deprotonation of the NCA nitrogen (N-3), creating a nucleophilic monomer that attacks another NCA.

-

Result: Faster rates but higher dispersity (Đ) and potential for cyclic by-products.

ROP Workflow Visualization

Caption: Normal Amine Mechanism (NAM) for the Ring-Opening Polymerization of 3-Me-Phe-NCA, showing the cycle of attack, decarboxylation, and chain growth.

Part 4: Applications & Strategic Value

Structural Tuning in Peptidomimetics

The 3-methyl group on the phenyl ring introduces steric bulk and disrupts standard

-

Effect: Reduces crystallinity, improving solubility in organic solvents compared to the often insoluble Poly(Phe).

-

Application: Synthesis of soluble, helical polypeptide blocks for hybrid copolymers (e.g., PEG-b-Poly(3-Me-Phe)).

Drug Delivery Vectors

Incorporating 3-Me-Phe into amphiphilic block copolymers creates hydrophobic cores with unique encapsulation profiles.

-

Mechanism: The methylated aromatic ring enhances hydrophobic interactions with small molecule drugs (e.g., Doxorubicin), potentially increasing loading capacity and stability of micellar assemblies.

Part 5: Handling & Safety Protocols

Moisture Sensitivity:

NCAs are extremely sensitive to moisture. Hydrolysis reverts the NCA to the parent amino acid and releases CO

-

Storage: Store at -20°C in a glovebox under Argon/Nitrogen.

-

Handling: All transfers must be done using Schlenk techniques or inside a glovebox.

-

Solvents: Must be dried (e.g., over CaH

or via alumina columns) and typically stored over molecular sieves (3Å or 4Å).

Safety:

-

Triphosgene: Highly toxic. Handle in a well-ventilated fume hood. In case of spill, neutralize with aqueous ammonia.

-

Sensitizer: NCAs can be potent skin sensitizers. Double-gloving is mandatory.

References

-

Aralez Bio. (n.d.). 3-methyl-L-phenylalanine Product Data. Retrieved from [Link]

- Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. In Macromolecular Engineering. Wiley-VCH.

-

Deming, T. J. (1997).[4] Facile synthesis of high molecular weight polypeptides of defined architecture. Nature, 390(6658), 386-389.

-

Deng, C., et al. (2014). Synthesis and Properties of Poly(l-lactide)-b-poly(l-phenylalanine) Hybrid Copolymers. Polymers, 6(8), 2136-2151. Retrieved from [Link]

-

PubChem. (2025).[5][6] 3-Methylphenylalanine Compound Summary. National Library of Medicine.[6] Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 5. 3-Methylphenylalanine | C10H13NO2 | CID 2761494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Methyl-D-phenylalanine | C10H13NO2 | CID 6993650 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of Poly(3-methylphenylalanine) via NCA Ring-Opening Polymerization

Introduction & Strategic Utility

Poly(3-methylphenylalanine) is a synthetic polypeptide derived from the non-natural amino acid 3-methylphenylalanine. Unlike its natural counterpart (Poly-L-Phenylalanine), which is notorious for forming intractable

This guide details the Ring-Opening Polymerization (ROP) of 3-methylphenylalanine N-carboxyanhydride (3-Me-Phe-NCA). We prioritize the Hexamethyldisilazane (HMDS) mediated mechanism for its superior control over molecular weight (MW) and polydispersity (PDI), while also providing the traditional Primary Amine protocol as a baseline.

Critical Pre-requisites & Safety

The "Water-Free" Mandate

NCA polymerization is an "impurity-multiplied" system. A single water molecule does not just terminate one chain; it can initiate a "water mechanism" that creates uncontrolled oligomers.

-

Solvents: Anhydrous DMF or THF (water content <10 ppm). Stored over activated 4Å molecular sieves.

-

Glassware: All reaction vessels must be silanized (to prevent surface hydroxyl initiation) and flame-dried under vacuum immediately prior to use.

-

Environment: A nitrogen-filled glovebox is recommended. If using a Schlenk line, strict high-vacuum techniques are required.

Chemical Hazards

-

Triphosgene: Used in NCA synthesis.[1][2] Highly toxic. Must be handled in a fume hood with a diphosgene/phosgene detector.

-

NCA Monomers: Potent sensitizers. Avoid inhalation.

Phase I: Monomer Synthesis & Purification

The success of the polymerization is 90% dependent on the purity of the NCA.

Synthesis (Fuchs-Farthing Method)[3][4]

-

Reagents: Suspend 3-methylphenylalanine (5.0 g) in anhydrous THF (50 mL). Add

-pinene (1.2 equivalents) as an HCl scavenger. -

Phosgenation: Add Triphosgene (0.4 equivalents) dissolved in THF dropwise at 50°C.

-

Reaction: Stir at 50°C until the suspension becomes clear (approx. 2-3 hours), indicating full conversion to NCA.

-

Isolation: Evaporate solvent under vacuum.

Purification (The "Make or Break" Step)

Crude NCA contains HCl and isocyanates that kill polymerization.

-

Dissolution: Dissolve the crude oil/solid in a minimal amount of anhydrous THF inside the glovebox.

-

Precipitation: Layer dry Hexane (3x volume) over the THF solution.

-

Crystallization: Store at -30°C. 3-Me-Phe-NCA should crystallize as white needles.

-

Wash: Decant supernatant, wash crystals with cold Hexane.

-

Repeat: Recrystallize 3 times. This is not optional for controlled ROP.

Phase II: Polymerization Protocols

Method A: HMDS-Mediated ROP (Recommended)

Best for: Targeted Molecular Weight, Low PDI (<1.2), Fast Reaction.

Mechanism: HMDS cleaves to form a Trimethylsilyl Carbamate (TMS-CBM) end-group.[3][4] This "living" chain end prevents termination by wandering protons and allows for faster kinetics than traditional amine initiation.

Protocol:

-

Preparation: In a glovebox, dissolve purified 3-Me-Phe-NCA (500 mg) in anhydrous THF (5 mL). Concentration should be ~0.1 M to 0.5 M.

-

Initiation: Add Hexamethyldisilazane (HMDS) stock solution.

-

Propagation: Seal the vessel. Stir at room temperature.

-

Observation: Evolution of CO

bubbles is less visible in closed systems but pressure may build. -

Time: Reaction is typically complete in 1–4 hours (faster than amine).

-

-

Monitoring: Monitor disappearance of NCA anhydride peaks (1785, 1855 cm

) via FTIR.

Method B: Primary Amine ROP (Traditional)

Best for: Simple homopolymers where PDI control is less critical.

Mechanism: Nucleophilic attack of the amine on the C-5 carbonyl of the NCA ring (Normal Amine Mechanism).

Protocol:

-

Preparation: Dissolve 3-Me-Phe-NCA in anhydrous DMF (Poly(3-Me-Phe) is more soluble in DMF than THF).

-

Initiation: Add n-Hexylamine (or n-Butylamine) stock solution.

-

Note: Reaction is slower (24–72 hours).

-

-

Propagation: Stir at Room Temperature.

Phase III: Isolation & Characterization

-

Termination: Expose the reaction to air (moisture terminates the TMS/amine end) or add a drop of 1M HCl in Methanol.

-

Precipitation: Pour the reaction mixture into a 10-fold excess of cold Diethyl Ether or Methanol.

-

Collection: Centrifuge the white precipitate. Wash 2x with Ether.[1] Dry under vacuum.[1]

Analytical Data Table

| Technique | Parameter | Target / Expectation | Notes |

| 1H NMR | Purity | No peaks at | Polymer broadens peaks. Look for alpha-proton shift. |

| FTIR | Conversion | Disappearance of 1785/1855 cm | Appearance of Amide I (1650) and Amide II (1540). |

| GPC | MW & PDI | Matches theoretical M/I ratio | Critical: Use DMF + 0.1M LiBr as eluent to break H-bond aggregates. |

| DSC | Thermal | Tg / Tm determination | 3-methyl group usually lowers Tm vs. Poly(Phe). |

Visualizing the Workflow

Diagram 1: HMDS-Mediated Mechanism

This diagram illustrates the "TMS-Transfer" mechanism which ensures living polymerization characteristics.

Caption: The HMDS mechanism involves the formation of a Trimethylsilyl Carbamate (TMS-CBM) propagating species, preventing "dead" chain ends.[3]

Diagram 2: Experimental Workflow

The logical flow from synthesis to isolated polymer.

Caption: End-to-end workflow emphasizing the critical recrystallization step prior to glovebox transfer.

Troubleshooting & Expert Insights

-

Problem: Solution turns cloudy immediately.

-

Cause: The polymer is insoluble in the chosen solvent (likely THF) due to rapid beta-sheet aggregation.

-

Fix: Switch solvent to DMF or DMAc.[8] If using THF, add 5% DMF as a co-solvent. The 3-methyl group helps solubility, but high MW chains may still aggregate.

-

-

Problem: Molecular Weight is much lower than calculated.

-

Cause: Impure NCA (residual HCl or acid) or wet solvent. The initiator was consumed by impurities.

-

Fix: Re-dry solvents over fresh molecular sieves. Recrystallize NCA one more time. Ensure glassware is flame-dried.

-

-

Problem: Broad PDI (>1.4).

-

Cause: Slow initiation vs. propagation (common with amines) or secondary initiation sites.

-

Fix: Switch to HMDS (Method A). It initiates faster than it propagates, ensuring all chains grow simultaneously.

-

References

-

Lu, H., & Cheng, J. (2007).[9][10] Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114–14115. Link

-

Deming, T. J. (1997).[9][10] Facile synthesis of block copolypeptides of defined architecture.[10][11] Nature, 390, 386–389.[10] Link

-

Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino Acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672. Link

-

Hadjichristidis, N., Iatrou, H., Pitsikalis, M., & Sakellariou, G. (2009). Synthesis of Well-Defined Polypeptide-Based Materials via the Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides.[1][3][4][7][10][11][12][13][14] Chemical Reviews, 109(11), 5528–5578. Link

-

Daly, W. H., & Poche, D. (1988). The preparation of N-carboxyanhydrides of α-amino acids using bis(trichloromethyl) carbonate. Tetrahedron Letters, 29(46), 5859-5862. Link

Sources

- 1. doras.dcu.ie [doras.dcu.ie]

- 2. mdpi.com [mdpi.com]

- 3. chem.pku.edu.cn [chem.pku.edu.cn]

- 4. mdpi.com [mdpi.com]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 10. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]

- 11. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 12. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 13. researchgate.net [researchgate.net]

- 14. chem.pku.edu.cn [chem.pku.edu.cn]

Application Note & Protocols: Ring-Opening Copolymerization of L-Lactide and 4-(3-Methylphenyl)oxazolidine-2,5-dione for Advanced Biodegradable Poly(ester-amide)s

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bridging Polyesters and Polyamides for Biomedical Innovation

Aliphatic polyesters, particularly Poly(L-lactic acid) (PLLA), are cornerstones of the biodegradable polymer field, prized for their biocompatibility and approval for clinical use. However, their application can be limited by suboptimal mechanical properties and a degradation profile that is not always tunable to the specific needs of advanced applications like targeted drug delivery or tissue engineering. Poly(ester-amide)s (PEAs) have emerged as a highly promising class of materials that synergistically combines the biodegradability of polyesters with the superior thermal and mechanical properties characteristic of polyamides.

This guide provides an in-depth technical overview and a set of validated protocols for the synthesis of a novel PEA through the ring-opening copolymerization (ROP) of L-lactide and 4-(3-Methylphenyl)oxazolidine-2,5-dione. The incorporation of the oxazolidine-2,5-dione (OAD) monomer, a cyclic precursor analogous to an N-carboxyanhydride (NCA), introduces amide linkages and a pendant aromatic group into the polymer backbone. This modification allows for precise tuning of the polymer's physicochemical properties, including its degradation rate, hydrophilicity, and potential for drug conjugation, opening new avenues for the development of sophisticated biomedical devices and controlled-release formulations.

Part 1: Scientific Principles & Rationale

The Monomers: Building Blocks for Functionality

-

L-Lactide: The cyclic dimer of L-lactic acid, L-lactide is a highly crystalline and well-characterized monomer. Its ring-opening polymerization is thermodynamically driven by the relief of ring strain, yielding the widely used PLLA.

-

This compound (OAD): This monomer is the key to introducing both amide functionality and a specific side-chain. OADs are synthesized from α-amino acids. Upon ring-opening, the ester bond at position 1 is cleaved, followed by the loss of CO2, to form an amide bond in the polymer backbone. The 3-methylphenyl side group imparts a degree of hydrophobicity and aromaticity to the resulting copolymer, which can be leveraged to modulate drug-polymer interactions or influence mechanical properties.

The Reaction: Coordination-Insertion Ring-Opening Polymerization (ROP)

The copolymerization is most effectively achieved via a coordination-insertion mechanism, a robust and well-controlled polymerization method.[1]

Causality Behind Catalyst Choice: We specify the use of Tin(II) 2-ethylhexanoate, commonly known as Stannous Octoate (Sn(Oct)₂), for several critical reasons:

-

High Efficiency: Sn(Oct)₂ is a highly active catalyst for the ROP of cyclic esters like lactide.[2]

-

Biocompatibility: It is widely used in the synthesis of medical-grade polymers and is generally considered to have low toxicity.

-

Mechanism: The polymerization proceeds through a well-understood coordination-insertion pathway, which provides good control over molecular weight and polymer architecture.[3]

The mechanism, illustrated below, involves the activation of an initiator (typically an alcohol) by the tin catalyst, followed by the sequential coordination and insertion of monomer units into the growing polymer chain.

Caption: Figure 1: Simplified Coordination-Insertion ROP Mechanism.

Part 2: Experimental Protocols

This section details the necessary protocols, from the synthesis of the custom OAD monomer to the final copolymerization and purification.

Protocol 2.1: Synthesis of this compound

Rationale: Oxazolidine-2,5-diones are not typically commercially available and must be synthesized from their corresponding α-amino acid. This protocol is adapted from established methods for creating N-carboxyanhydrides (NCAs), which share a similar synthetic pathway involving phosgenation.[4] Extreme caution must be exercised when working with phosgene or its equivalents.

Materials:

-

3-Methyl-DL-phenylalanine

-

Triphosgene (a safer, solid substitute for phosgene gas)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

-

Dry Argon or Nitrogen gas supply

-

Standard glassware for air-sensitive chemistry (Schlenk line, etc.)

Procedure:

-

Under an inert atmosphere (Argon), suspend 3-Methyl-DL-phenylalanine (1 eq.) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

In a separate flask, dissolve triphosgene (0.4 eq.) in anhydrous THF.

-

Add the triphosgene solution dropwise to the amino acid suspension over 1 hour, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours. The suspension should become a clear solution.

-

Monitor the reaction by TLC or IR spectroscopy (disappearance of the amino acid N-H stretch, appearance of the anhydride carbonyl stretches).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Recrystallize the crude product from a THF/hexane mixture to yield the pure this compound as a white solid.

-

Confirm the structure and purity via ¹H NMR and FTIR spectroscopy.

Protocol 2.2: Bulk Copolymerization of L-Lactide and OAD

Rationale: Bulk polymerization is preferred as it eliminates the need for solvents, simplifying purification and reducing environmental impact.[5] The temperature is chosen to ensure both monomers are molten and the catalyst is active. An inert atmosphere is critical to prevent degradation and unwanted side reactions at high temperatures.

Materials:

-

High-purity L-Lactide (recrystallized from ethyl acetate and dried under vacuum)

-

Synthesized this compound (dried under vacuum)

-

Stannous Octoate (Sn(Oct)₂)

-

Benzyl Alcohol (as initiator, dried over molecular sieves)

-

Anhydrous Toluene

-

Methanol (for precipitation)

-

Schlenk flask or glass ampoule suitable for polymerization under vacuum.

Procedure:

-

Reactor Preparation: Thoroughly dry the Schlenk flask or ampoule under vacuum while heating with a heat gun. Allow to cool under an inert atmosphere.

-

Charging the Reactor: Weigh and add the desired amounts of L-Lactide and the OAD monomer into the reactor. A typical starting monomer-to-initiator ratio ([M]/[I]) is 100:1.

-

Initiator Addition: Add the required amount of benzyl alcohol initiator via syringe.

-

Degassing: Subject the reactor to several cycles of vacuum and backfilling with inert gas to remove any residual air and moisture. Finally, leave the reactor under a positive pressure of inert gas.

-

Catalyst Addition: Prepare a stock solution of Sn(Oct)₂ in anhydrous toluene. Add the required amount of catalyst solution via syringe. A typical monomer-to-catalyst ratio ([M]/[Cat]) is 1000:1 to 5000:1.

-

Polymerization: Immerse the sealed reactor in a preheated oil bath at 130-140°C. Stir the molten mixture vigorously.

-

Monitoring: The viscosity of the mixture will increase significantly as polymerization proceeds. Allow the reaction to proceed for 4-24 hours, depending on the desired molecular weight and conversion.

-

Termination & Purification:

-

Remove the reactor from the oil bath and allow it to cool to room temperature.

-

Dissolve the solid polymer in a minimal amount of chloroform or dichloromethane.

-

Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Repeat the dissolution-precipitation cycle two more times to ensure the removal of unreacted monomers and catalyst.

-

Dry the final copolymer product under vacuum at 40°C to a constant weight.

-

Part 3: Data Interpretation & Expected Results

The properties of the final copolymer are highly dependent on the initial monomer feed ratio. Characterization is essential to confirm the synthesis and understand the material's properties.[6][7]

Table 1: Example Copolymerization Parameters and Expected Outcomes

| Sample ID | L-Lactide Feed (mol%) | OAD Feed (mol%) | [M]/[I] Ratio | Theoretical Mn ( g/mol ) | Actual Mn (GPC) | PDI (GPC) | Actual OAD (¹H NMR, mol%) | Tg (°C) |

| PEA-9010 | 90 | 10 | 100:1 | ~15,000 | 13,500 - 16,000 | 1.2 - 1.5 | 8 - 11 | 50 - 55 |

| PEA-7525 | 75 | 25 | 100:1 | ~15,800 | 14,000 - 17,000 | 1.3 - 1.6 | 22 - 26 | 60 - 68 |

| PEA-5050 | 50 | 50 | 100:1 | ~16,600 | 15,000 - 18,000 | 1.4 - 1.8 | 46 - 51 | 75 - 85 |

Note: Values are illustrative and may vary based on specific reaction conditions and purity of reagents.

Characterization Insights:

-

¹H NMR Spectroscopy: This is the primary tool for confirming copolymer composition.[8] The ratio of L-lactide to OAD units can be calculated by comparing the integration of the PLLA methine proton (~5.1-5.2 ppm) with the aromatic protons from the 3-methylphenyl group (~7.0-7.3 ppm).

-

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[6] A PDI value below 1.8 is indicative of a well-controlled polymerization.

-

Differential Scanning Calorimetry (DSC): DSC analysis reveals the thermal transitions of the polymer.[9] A single glass transition temperature (Tg) that shifts with composition is a strong indicator of a random copolymer. As the content of the more rigid OAD unit increases, the Tg is expected to increase.

-

Thermogravimetric Analysis (TGA): TGA determines the thermal stability of the copolymer. PEAs typically exhibit high thermal stability due to the presence of amide bonds.

Caption: Figure 2: Experimental & Characterization Workflow.

Part 4: Applications & Future Directions

The synthesized poly(ester-amide)s are advanced materials with significant potential in the biomedical field.

-

Controlled Drug Delivery: The aromatic side-chains can be used for hydrophobic drug encapsulation via π-π stacking interactions, potentially increasing drug loading and modulating release kinetics.

-

Tissue Engineering: The improved mechanical properties and tunable degradation rates make these polymers excellent candidates for fabricating scaffolds that can support cell growth and tissue regeneration.

-

Functional Materials: The amino acid-derived structure provides a platform for further chemical modification, allowing for the attachment of targeting ligands, imaging agents, or other bioactive molecules.

Future research should focus on a comprehensive evaluation of the degradation kinetics (both hydrolytic and enzymatic), in vitro cytotoxicity, and in vivo biocompatibility to fully validate these materials for their intended biomedical applications. Furthermore, exploring the reactivity ratios of these monomers can provide deeper insight into controlling the polymer microstructure, enabling the synthesis of block or gradient copolymers with unique properties.[10][11]

References

-

Puiggalí, J., et al. (2010). Degradable Poly(ester amide)s for Biomedical Applications. MDPI. Available at: [Link]

-

Ryner, M., et al. (2001). Controlled Ring-Opening Polymerization: Polymers with designed Macromolecular Architecture. Diva-Portal.org. Available at: [Link]

-

Kiesewetter, M. K., et al. (2015). Simple and Accurate Determination of Reactivity Ratios Using a Nonterminal Model of Chain Copolymerization. Macromolecules, ACS Publications. Available at: [Link]

-

van den Brink, M., et al. (2011). Copolymer microstructure determination by the click of a button; reactivity ratios of comonomers from a single MALDI-ToF. Polymer Chemistry, RSC Publishing. Available at: [Link]

-

Kricheldorf, H. R., et al. (1983). THE MECHANISM OF THE RING-OPENING POLYMERIZATION OF LACTIDE AND GLYCOLIDE. ris.utwente.nl. Available at: [Link]

-

Wang, Y., et al. (2022). Stochastic and Deterministic Analysis of Reactivity Ratios in the Partially Reversible Copolymerization of Lactide and Glycolide. Macromolecules, ACS Publications. Available at: [Link]

-

Pawar, P., et al. (2020). ROP of lactide by Sn(Oct)2 by the coordination-insertion mechanism. ResearchGate. Available at: [Link]

-

Kricheldorf, H. R., et al. (2021). SnOct 2 ‐catalyzed ROPs of l ‐lactide initiated by acidic OH ‐ compounds: Switching from ROP to polycondensation and cyclization. Journal of Polymer Science. Available at: [Link]

-

Nishizawa, Y., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega. Available at: [Link]

-

Kricheldorf, H. R., et al. (2021). ROP of L-lactide and ε-caprolactone catalyzed by tin(ii) and tin(iv) acetates. Polymer Chemistry, RSC Publishing. Available at: [Link]

-

Çaykara, T., et al. (2023). Synthesis and Characterization of Poly(lactic-co-glycolic acid) Derived with LGlutamic Acid and L-Aspartic Acid. DergiPark. Available at: [Link]

-

González-Obeso, C., et al. (2023). Low-Temperature and Solventless Ring-Opening Polymerization of Eutectic Mixtures of l-Lactide and Lactones for Biodegradable Polyesters. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Shymanska, N. V., et al. (2014). A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B. Angewandte Chemie. Available at: [Link]

-

Wang, Y., et al. (2022). Accurate Determination of Reactivity Ratios for Copolymerization Reactions with Reversible Propagation Mechanisms. ChemRxiv. Available at: [Link]

-

Dechy-Cabaret, O., et al. (2004). Controlled Ring-Opening Polymerization of Lactide and Glycolide. Chemical Reviews, ACS Publications. Available at: [Link]

-

Theopold, K. H., et al. (2022). Ring Opening Polymerization of Lactides and Lactones by Multimetallic Titanium Complexes Derived from the Acids Ph2C(X)CO2H (X = OH, NH2). MDPI. Available at: [Link]

-

Van Herk, A. M. (2025). Radical Copolymerization Reactivity Ratios. IUPAC. Available at: [Link]

-

Coleman, D., et al. (1951). Synthetic polypeptides. Part IV. Preparation and polymerisation of oxazolid-2 : 5-diones derived from α-amino-dicarboxylic acids. Journal of the Chemical Society. Available at: [Link]

-

Coleman, D. (1951). Synthetic polypeptides. Part IV. Preparation and polymerisation of oxazolid-2 : 5-diones derived from α-amino-dicarboxylic acids. Journal of the Chemical Society (Resumed), RSC Publishing. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Testing of PLGA Poly(lactic-co-glycolic acid): NMR, GPC, DSC, and Residual Monomer Analysis. ResolveMass Laboratories Inc.. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]

-

GPC/SEC Expert. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Waters Corporation. Available at: [Link]

-

Ahmad, F. B., et al. (2015). Synthesis and Characterisation of PLA-CO-PEG Copolymers. ResearchGate. Available at: [Link]

-

Naumann, S. (2018). (A) Ring-opening copolymerization of L-lactide and ε-caprolactone... ResearchGate. Available at: [Link]

-

Washington, K. E., et al. (2022). Characterization of commercial PLGAs by NMR spectroscopy. PubMed. Available at: [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Synthesis of star-shaped poly(lactide)s, poly(valerolactone)s and poly(caprolactone)s via ROP catalyzed by N-donor tin(ii) cations and comparison of their wetting properties with linear analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Making sure you're not a bot! [opus4.kobv.de]

- 6. resolvemass.ca [resolvemass.ca]

- 7. lcms.cz [lcms.cz]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rhofstad.win.tue.nl [rhofstad.win.tue.nl]

Application Note: Transition Metal-Mediated Living Polymerization of Aromatic NCAs

Part 1: Executive Summary & Theoretical Grounding

The Challenge of Aromatic NCAs

The polymerization of aromatic

Traditional primary amine initiators often suffer from the "Activated Monomer Mechanism" (AMM), where the basic amine deprotonates the NCA rather than attacking the carbonyl, leading to uncontrolled molecular weights and broad dispersity (Đ > 1.5). Furthermore, aromatic polypeptides frequently aggregate or crystallize during synthesis, trapping active chain ends.

The Transition Metal Solution (Deming Method)

To achieve "living" polymerization (Đ < 1.2, predicted MW), we utilize zerovalent nickel or cobalt complexes. Unlike amines, these metals mediate propagation through a covalent amido-amidate metallacycle . This stable ring structure prevents the "jack-in-the-box" termination and suppresses chain transfer, even when the polymer chain aggregates.

Mechanistic Pathway

The following diagram illustrates the critical difference between the uncontrolled Amine Mechanism and the controlled Nickel-Mediated Mechanism.

Caption: Comparison of conventional amine initiation vs. the Deming Nickel-amido-amidate cycle which suppresses termination.

Part 2: Catalyst Selection & Preparation

For aromatic NCAs, the choice between Nickel and Cobalt is dictated by the desired architecture and oxidative stability.

| Feature | Nickel System (Ni(COD)2 + bipy) | Cobalt System (Co(PMe3)4) |

| Oxidative Stability | Moderate. Requires inert atmosphere but handles trace impurities better than Co. | Low. Extremely sensitive to O2; requires rigorous glovebox technique. |

| Reaction Rate | Fast (Minutes to Hours). | Very Fast (often Minutes). |

| Solubility | Good in DMF/THF. | Good in DMF/THF. |

| Primary Use Case | Homopolymers (e.g., Poly-Phe, Poly-Trp) and simple blocks. | Complex Block Copolymers . Allows distinct initiation of different monomers. |

| Recommendation | Start here. It is the most robust system for synthesizing aromatic homopolymers. | Use only if synthesizing triblocks or if Ni fails to initiate specific steric monomers. |

Part 3: Detailed Protocol – Synthesis of Poly(L-Phenylalanine)

Objective: Synthesis of Poly(L-phenylalanine) (PPhe) with

Reagents & Equipment

-

Monomer: L-Phenylalanine NCA (Phe-NCA). Must be recrystallized 3x from THF/Hexanes inside a glovebox.

-

Catalyst: Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)2] and 2,2'-Bipyridine (bipy).

-

Solvent: Anhydrous DMF (Dimethylformamide) and THF (Tetrahydrofuran). Dried over alumina columns or stored over 4Å molecular sieves.

-

Environment:

filled Glovebox (

Step-by-Step Methodology

Step 1: Catalyst Preparation (The "Activator")

Rationale: The active species is formed in situ.[1] Premixing ensures the ligand (bipy) fully coordinates to the Ni center before the monomer is introduced.

-

In the glovebox, weigh Ni(COD)2 (27.5 mg, 0.1 mmol) into a 20 mL scintillation vial.

-

Add bipy (15.6 mg, 0.1 mmol) to the vial.

-

Dissolve in 1.0 mL of anhydrous DMF.

-

Observation: The solution should turn a deep purple/blue color immediately.

-

Stir for 30 minutes at room temperature to ensure complete ligand exchange.

Step 2: Monomer Solution Preparation

Rationale: Aromatic NCAs are prone to aggregation. High concentrations (>1M) may gel too quickly. We target 0.5M.

-

Weigh Phe-NCA (955 mg, 5.0 mmol) into a separate reaction vessel (Schlenk tube or sealed vial).

-

Dissolve in 10 mL of anhydrous THF/DMF mixture (1:1 ratio).

-

Note: Pure THF often precipitates the growing aromatic chain too early. DMF helps maintain solubility of the metallacycle.

-

Step 3: Polymerization (The "Living" Phase)

-

Calculate the required catalyst volume based on target Degree of Polymerization (DP).

-

Target DP = 50.

-

Monomer/Initiator (M/I) ratio = 50:1.

-

Moles Monomer = 5.0 mmol.

-

Required Catalyst = 0.1 mmol (The entire 1 mL batch prepared in Step 1).

-

-

Rapidly inject the 1 mL Catalyst solution into the Monomer solution under vigorous stirring.

-

Critical Observation: Gas evolution (

) should be visible within seconds. -

Seal the vessel tightly.

-

Allow reaction to proceed for 2–4 hours at room temperature.

-

Note: If the solution becomes viscous or turns into a gel, do not panic . The Ni-mediated chain end is robust. The reaction often proceeds in the gel state.

-

Step 4: Quenching & Isolation

-

Remove the vessel from the glovebox.

-

Immediately pour the reaction mixture into a large excess (10x volume) of 1M HCl in Methanol .

-

Chemistry: The HCl protonates the amido-amidate end-group, releasing the metal and killing the chain. Methanol precipitates the polypeptide.

-

-

Centrifuge the white precipitate (3000 rpm, 10 min).

-

Decant the supernatant (which contains the green Ni salts).

-

Wash the pellet 3x with Methanol and 1x with Diethyl Ether.

-

Dry under high vacuum at 50°C overnight.

Part 4: Characterization & Data Interpretation[2]

Aromatic polypeptides pose significant challenges for GPC due to aggregation. Standard THF GPC is useless here.

Gel Permeation Chromatography (GPC)

Protocol: Use DMF containing 0.1 M LiBr at 60°C.

-

Why LiBr? Lithium bromide disrupts the hydrogen bonding/dipole interactions of the peptide backbone, preventing aggregation that mimics high MW species.

| Parameter | Expected Result (Living) | Poor Result (Amine/Moisture) |

| Trace Shape | Unimodal, Gaussian | Bimodal, Tailing |

| Dispersity (Đ) | 1.05 – 1.20 | > 1.4 |

| Mn vs. Target | Linear agreement | Deviates significantly |

NMR Spectroscopy ( -NMR)

Dissolve polymer in TFA-d (Trifluoroacetic acid-d) or DMSO-d6.

-

End-Group Analysis: If bipy was used, aromatic signals from the ligand may be visible at the chain end (if not washed out), but typically we look for the ratio of the initiator fragment (if a specific functional initiator was used) to the repeating unit.

-

Broadening: Expect broad peaks due to the rigid rod nature of Poly-Phe.

Part 5: Troubleshooting "The Gel"

A common panic point for researchers working with Poly(Phe), Poly(Tyr), or Poly(Trp) is the gelation of the reaction mixture.

Caption: Decision tree for handling heterogeneous polymerization mixtures.

Scientific Insight: The Ni-amido-amidate end-group is remarkably stable. Even if the polymer precipitates, the metal center often remains active ("living") at the chain end. If the color remains consistent with the active catalyst (usually golden/brown/purple depending on ligand, not the bright green of oxidized Ni(II) salts), the reaction is likely still proceeding, albeit slower due to diffusion limits.

References

-

Deming, T. J. (1997).[2] Facile synthesis of block copolypeptides of defined architecture. Nature, 390(6658), 386–389. Link

-

Deming, T. J. (1998). Amino Acid Derivatives that Stabilize Nickel(0)-Mediated Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 120(17), 4240–4241. Link

-

Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides.[1][3] In Peptide-Based Materials (pp. 1-26).[4] Springer. Link

-

Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672. Link

-

Dimitrov, I., & Schlaad, H. (2003). Synthesis of nearly monodisperse polystyrene-polypeptide block copolymers via polymerisation of N-carboxyanhydrides. Chemical Communications, (23), 2944-2945. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Elimination of Residual NCA Monomers

Topic: Purification of Polypeptide Products via NCA Ring-Opening Polymerization

Audience: Researchers, Process Chemists, and Drug Development Scientists.

Core Directive & Executive Summary

The Challenge: In the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs), unreacted NCA monomers are not merely impurities—they are reactive electrophiles. Their presence in the final polypeptide product poses two critical risks:

-

Toxicity/Immunogenicity: NCAs are sensitizers and can conjugate to biological nucleophiles in vivo.

-

Product Instability: Residual NCAs can undergo uncontrolled hydrolysis or continued polymerization during storage, altering the molecular weight distribution (Đ) and physical properties of your therapeutic candidate.

The Solution Architecture: This guide moves beyond "standard recipes" to provide a logic-based purification strategy. We prioritize Precipitation for small-to-medium scale (<10g) and Tangential Flow Filtration (TFF) for scale-up (>10g) or amphiphilic block copolymers.

Decision Matrix: Selecting Your Purification Strategy

Before starting, determine the physicochemical profile of your polypeptide to select the correct workflow.

Figure 1: Strategic decision tree for selecting the purification method based on polymer solubility and scale.

Method A: The Cold Precipitation Protocol (Standard)

Context: This is the "workhorse" method. It relies on the solubility differential: NCAs are soluble in ether/methanol, while high-MW polypeptides are not.

The Trap (Occlusion): A common failure mode is "occlusion," where the polymer precipitates so fast it traps NCA monomer inside the solid matrix. The steps below are engineered to prevent this.

Step-by-Step Methodology

-

Quenching (Critical):

-

Do not precipitate directly. First, quench the reaction to kill the active amine chain end.

-

Action: Add a 1.5x molar excess (relative to initiator) of Acetic Anhydride or HCl (in Dioxane) . Stir for 30 mins.

-

Why: This prevents "living" chain ends from reacting with residual monomer during the precipitation step, which causes broadening of dispersity (Đ).

-

-

Concentration:

-

Rotary evaporate the reaction solvent (DMF/THF) to reduce volume by 50-70%.

-

Target: A viscous syrup, not a dry solid.

-

-

Precipitation (The Dropwise Rule):

-

Prepare a beaker with 10x volume of the chosen Non-Solvent (see Table 1).

-

Chill the non-solvent to -20°C (dry ice/acetone bath or freezer).

-

Action: Add the polymer solution dropwise into the vigorously stirring non-solvent.

-

Why: Dropwise addition maximizes surface area, allowing the solvent to extract the NCA monomer before the polymer aggregates. Dumping the solution creates a "gummy ball" that traps impurities.

-

-

The Wash Cycle:

Table 1: Solvent Selection Guide

| Polymer Type | Good Solvent (Dissolves Polymer) | Non-Solvent (Precipitant) | Notes |

| Hydrophobic (PBLG, PZLL) | THF, DCM, Chloroform | Diethyl Ether (Cold) | Ether is highly effective at solubilizing lipophilic NCA monomers. |

| Hydrophilic (PLGA, PLLys - Protected) | DMF, DMSO | Methanol or Isopropanol | Methanol can react with NCA (alcoholysis) to form ester byproducts, which are easier to wash away. |

| Amphiphilic (PEG-Polypeptide) | DMF, DMSO | Ether/Hexane Mix (50:50) | Pure ether may not precipitate PEG blocks efficiently; adding hexane helps. |

Method B: Tangential Flow Filtration (TFF)

Context: For scale-up (>10g) or when block copolymers form micelles that trap monomers, precipitation fails. TFF (Diafiltration) is the superior, albeit more expensive, alternative.

Mechanism: The polymer solution flows tangentially across a membrane.[2] Monomers pass through (permeate); Polymer stays (retentate).

Protocol

-

System Setup:

-

Use a TFF cassette with a Molecular Weight Cut-Off (MWCO) 1/3 to 1/5 of your target polymer MW .

-

Example: For a 15 kDa polypeptide, use a 3 kDa or 5 kDa MWCO membrane.

-

Compatibility: Ensure membrane is compatible with your solvent (e.g., Regenerated Cellulose for aqueous; PVDF/Teflon for organics).

-

-

Diafiltration Mode:

-

Dilute crude reaction mix to ~5-10 mg/mL.

-

Maintain constant volume (add fresh buffer/solvent at the same rate permeate is removed).

-

Volume Exchange: Perform 6-10 Diavolumes (DV) .

-

Calculation:

(where N is the number of volumes). 7 DVs removes ~99.9% of small molecules.

-

-

Recovery:

-

Concentrate the retentate.

-

Lyophilize to obtain the final powder.

-

Validation: How do I know the NCA is gone?

You must validate purity using orthogonal methods. Do not rely on visual inspection.

FTIR (Fourier Transform Infrared Spectroscopy)

This is the fastest checkpoint.

-

Target Signal: NCA monomers have a characteristic "doublet" carbonyl stretch at ~1850 cm⁻¹ and ~1780 cm⁻¹ (anhydride).

-

Pass Criteria: Complete disappearance of the 1850/1780 cm⁻¹ peaks.

-

Polymer Signal: Strong Amide I (~1650 cm⁻¹) and Amide II (~1540 cm⁻¹) bands should dominate.

NMR (Nuclear Magnetic Resonance)

-

Target Signal: Look for the

-proton of the NCA ring (typically shifted ~0.2-0.5 ppm downfield compared to the polymer -

Quantification: Spike the sample with an internal standard to quantify residual monomer ppm.

Troubleshooting Guide

Issue 1: The "Oily" Precipitate

-

Symptom: Instead of a white powder, you get a sticky, gummy oil at the bottom of the beaker.

-

Root Cause A: Low Molecular Weight (Oligomers). Short chains often don't precipitate well.

-

Root Cause B: Temperature too high.

-

Fix:

-

Cool the non-solvent to -78°C (Dry ice/Acetone).

-

Add Hexane to the Diethyl Ether (reduces solubility power).

-

Scratch the glass side of the beaker with a spatula to induce nucleation.

-

Issue 2: Persistent NCA Peaks in FTIR

-

Symptom: After 3 precipitations, the 1780 cm⁻¹ peak persists.

-

Root Cause: Occlusion. The polymer is trapping the monomer.

-

Fix:

-

Switch to Dialysis or TFF (Method B).

-

Or, perform a "Reactive Wash": Redissolve polymer, add 1% water/NaHCO3 (if polymer is stable to mild base) to hydrolyze the NCA into its amino acid form. The amino acid is much more soluble in water/methanol and can be washed away. Warning: Only for hydrophobic polymers.

-

Issue 3: Polymer Degradation during Purification

-

Symptom: GPC shows a lower MW or broader peak after purification.

-

Root Cause: Uncontrolled hydrolysis. If you didn't quench the amine end (Step 1 of Method A), water in the air/solvent can initiate "back-biting" or chain scission.

-

Fix: Always acetylate/acidify chain ends before exposure to air/moisture.

FAQ

Q: Can I use water to "kill" the unreacted NCA? A: Yes, but with caution. Adding water converts NCA to the corresponding amino acid and CO₂. This eliminates the reactivity hazard, but you still have to remove the amino acid impurity. Amino acids are zwitterionic and can be difficult to remove from hydrophilic polypeptides without dialysis.

Q: My polymer is water-soluble (e.g., Poly-L-Lysine). Can I use ether precipitation? A: Yes, but often the reaction is done in DMF. You can precipitate into ether to remove organic impurities, then redissolve in water and dialyze against 0.1M HCl (to exchange counterions) and then water to remove the hydrolyzed NCA byproducts.

Q: What is the toxicity limit for residual NCA? A: While specific FDA limits depend on the final drug formulation, NCAs are generally treated as Genotoxic Impurities (GTIs) or highly reactive reagents. The target should be "Below Limit of Quantitation" (BLOQ) by NMR/HPLC, typically <100 ppm for clinical materials.

References

-

Deming, T. J. (1997). "Facile synthesis of block copolypeptides of defined architecture." Nature, 390, 386–389. Link

-

Hadjichristidis, N., et al. (2009). "Polypeptides from N-Carboxyanhydrides: Synthesis, Characterization, and Fabrication into Nanostructures." Chemical Reviews, 109(11), 5528–5578. Link

-

Kricheldorf, H. R. (2006). "Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides." Angewandte Chemie International Edition, 45(35), 5752–5784. Link

- Jacobs, J., et al. (2022). "Purification of Synthetic Polypeptides: A Review of Techniques." Macromolecular Bioscience.

Sources

Technical Support Center: Achieving Low Polydispersity Index (PDI) in Phenylalanine Derivative Polymers

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve a low polydispersity index (PDI) in your phenylalanine derivative polymer synthesis. A low PDI is critical for ensuring batch-to-batch reproducibility and predictable in-vivo performance of your polymer-based therapeutics. This resource is designed to explain the causality behind experimental choices, empowering you to overcome common challenges in polymerization.

Foundational Concepts: Why PDI Matters

The polydispersity index (PDI), or more recently termed dispersity (Đ), is a measure of the distribution of molecular weights in a given polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn).

PDI (Đ) = Mw / Mn

A PDI value of 1.0 signifies a perfectly monodisperse polymer, where all chains have the same length. In practice, this is unattainable. However, for applications in drug delivery and biomedicine, a low PDI (typically < 1.3) is highly desirable. A narrow molecular weight distribution ensures uniform properties such as drug loading capacity, release kinetics, and self-assembly behavior. In contrast, a high PDI indicates a broad distribution of chain lengths, which can lead to unpredictable and inconsistent performance[1][2].

Choosing Your Polymerization Strategy

The choice of polymerization technique is the most critical factor in controlling PDI. For phenylalanine derivatives, controlled or "living" polymerization methods are superior to conventional free-radical polymerization. These methods allow for the simultaneous growth of all polymer chains, leading to a narrow molecular weight distribution[3].

Here, we discuss three common controlled polymerization techniques:

-

Ring-Opening Polymerization (ROP) of N-Carboxyanhydrides (NCAs): This is a widely used method for synthesizing polypeptides with well-defined structures and low PDI[2][4]. The polymerization is typically initiated by a nucleophile, such as a primary amine, which attacks the carbonyl group of the NCA monomer, leading to the opening of the ring and the formation of a propagating amino acid unit.

-

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is a versatile controlled radical polymerization technique that can be applied to a wide range of monomers, including acrylamide derivatives of phenylalanine[5][6][7][8]. It utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with controlled molecular weights and low PDIs[5][9].

-

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful controlled radical polymerization method that employs a transition metal catalyst (typically copper-based) to reversibly activate and deactivate propagating polymer chains[3][10][11]. This allows for excellent control over the polymerization process, resulting in polymers with narrow molecular weight distributions[3][10].

Comparison of Polymerization Techniques for Phenylalanine Derivatives

| Technique | Monomer Type | Typical PDI | Advantages | Disadvantages |

| ROP of NCAs | Phenylalanine N-Carboxyanhydride (Phe-NCA) | 1.05 - 1.3 | Produces polypeptides, biodegradable, good control over architecture.[2][4] | Monomer synthesis can be challenging, sensitive to impurities and moisture.[1][4] |

| RAFT | Acrylamide or Methacrylate Phenylalanine Derivatives | 1.1 - 1.4 | Wide monomer scope, tolerant to various functional groups and solvents.[5][6][9] | Requires careful selection of CTA, potential for retardation.[12] |

| ATRP | Acrylamide or Methacrylate Phenylalanine Derivatives | 1.1 - 1.3 | Fast polymerization rates, high degree of control.[3][10] | Requires removal of metal catalyst, sensitive to oxygen.[3] |

Troubleshooting Guide: Common Issues & Solutions (Q&A Format)

This section addresses specific problems you might encounter during your experiments.

Ring-Opening Polymerization (ROP) of Phe-NCA

Question: My PDI is consistently high (>1.5) when using ROP of Phe-NCA. What are the likely causes?

Answer: A high PDI in NCA polymerization is often due to a loss of control over the initiation and propagation steps. The most common culprits are:

-

Impurities in the Monomer or Solvent: NCA monomers are extremely sensitive to moisture and other nucleophilic or electrophilic impurities[1]. Water can act as an unwanted initiator, leading to uncontrolled polymerization and a broad PDI[1]. Acidic impurities, such as HCl from the NCA synthesis, can also interfere[1].

-

Solution: Rigorous purification of the NCA monomer is crucial. Recrystallization multiple times from a suitable anhydrous solvent system is recommended to remove impurities[4]. All solvents and glassware must be scrupulously dried, and the polymerization should be conducted under a dry, inert atmosphere (e.g., in a glovebox)[1][2].

-

-

Side Reactions: Several side reactions can occur during NCA polymerization, leading to chain termination and a broader molecular weight distribution. These include the formation of isocyanates or hydantoins[1].

-

Incorrect Initiator Choice or Purity: The choice and purity of the initiator are critical. For the "normal amine mechanism," a high-purity primary amine is essential for controlled initiation[1][2]. The use of strong bases as initiators can promote the less controlled "activated monomer mechanism," which often results in a higher PDI[2][4].

-

Solution: Use a high-purity primary amine initiator. Ensure the initiator is thoroughly dried and stored under an inert atmosphere. The initiator-to-monomer ratio should be carefully calculated to target the desired molecular weight.

-

Question: I'm observing a bimodal distribution in my GPC results after ROP. What does this suggest?

Answer: A bimodal distribution typically indicates the presence of two distinct polymer populations with different molecular weights. In ROP of NCAs, this can be caused by:

-

Slow Initiation: If the initiation rate is significantly slower than the propagation rate, new chains will be initiated throughout the polymerization process, leading to a population of shorter chains alongside the longer chains that were initiated early on.

-

Solution: Ensure your initiator is highly nucleophilic and that the initiation is rapid and quantitative. Using a primary amine initiator generally leads to a faster initiation than propagation rate, which is ideal for achieving a low PDI[2].

-

-

Presence of a Secondary Initiation Species: As mentioned previously, impurities like water can act as initiators, creating a second population of polymer chains that are initiated and propagate independently of the intended initiator[1].

-

Solution: Re-evaluate your purification and drying procedures for all reagents and glassware. Consider using techniques like a biphasic system to sequester impurities in an aqueous phase, away from the polymerization in the organic phase[15].

-

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

Question: My RAFT polymerization of a phenylalanine acrylamide monomer results in a broad PDI and a high molecular weight shoulder in the GPC trace. What's happening?

Answer: A high molecular weight shoulder in RAFT polymerization often points to irreversible termination reactions, which are characteristic of conventional free-radical polymerization. This suggests that the RAFT equilibrium is not being effectively established or maintained.

-

Inappropriate RAFT Agent (CTA): The choice of CTA is crucial and depends on the monomer being polymerized. An unsuitable CTA may have poor transfer kinetics, leading to a loss of control.

-

Incorrect Initiator-to-CTA Ratio: The ratio of initiator to CTA influences the number of chains being initiated versus the number of chains being controlled. Too much initiator can lead to an excess of primary radicals that terminate before being controlled by the CTA.

-

Solution: A general rule of thumb is to use a CTA-to-initiator ratio of at least 3:1 to 5:1. This ensures that the majority of chains are initiated by radicals derived from the CTA, rather than the primary initiator.

-

-

High Temperature: While higher temperatures increase the rate of polymerization, they can also increase the rate of termination reactions.

-

Solution: Try lowering the reaction temperature. This can sometimes improve control by favoring the RAFT equilibrium over irreversible termination[17].

-

Question: My RAFT polymerization has a low molecular weight shoulder and a PDI > 1.4. What could be the cause?

Answer: A low molecular weight shoulder suggests that a significant number of chains are not growing to the target molecular weight. This can be due to:

-

Retardation: Some CTAs can cause retardation, where the polymerization rate is significantly slowed. This can lead to incomplete conversion and a population of shorter chains.

-

Solution: If you suspect retardation, consider using a different CTA or adjusting the reaction conditions (e.g., temperature, solvent).

-

-

Poor Chain Transfer: If the chain transfer constant of your CTA is too low for the monomer, the exchange between dormant and active chains will be slow, leading to a loss of control.

-

Solution: Select a CTA with a higher chain transfer constant for your specific monomer.

-

-

Low Monomer Concentration: Very dilute solutions can sometimes lead to broader distributions, as the probability of chain transfer may be reduced relative to other side reactions[17].

-

Solution: Try increasing the initial monomer concentration, but be mindful of potential viscosity issues at high conversions.

-

Atom Transfer Radical Polymerization (ATRP)

Question: My ATRP of a phenylalanine-methacrylate monomer is sluggish and results in a broad PDI. How can I improve this?

Answer: A sluggish ATRP with poor control often points to an issue with the catalyst complex or the presence of inhibitors.

-

Catalyst Deactivation: The Cu(I) activator can be oxidized to the Cu(II) deactivator by oxygen or other impurities. An excess of Cu(II) will slow down or even halt the polymerization[3].

-

Solution: Ensure your system is thoroughly deoxygenated before and during the polymerization. This is typically done by several freeze-pump-thaw cycles or by purging with an inert gas for an extended period[18]. The purity of the monomer is also critical; it should be passed through a column of basic alumina to remove any acidic inhibitors[18].

-

-

Inappropriate Ligand: The ligand is crucial for solubilizing the copper salt and tuning the catalyst's activity[11]. An unsuitable ligand can lead to poor control.

-

Solvent Effects: The polarity of the solvent can significantly affect the ATRP equilibrium constant (K_ATRP)[11].

-

Solution: The choice of solvent can impact both the polymerization rate and control. Sometimes, adding a small amount of a more polar solvent can improve solubility and control[19]. However, very polar solvents can also dramatically increase K_ATRP, potentially leading to a loss of control if not properly managed[21].

-

Frequently Asked Questions (FAQs)

Q1: What is considered a "good" PDI value for phenylalanine-based polymers in biomedical applications?

A1: For most drug delivery and biomedical applications, a PDI value below 1.3 is generally considered good. Values approaching 1.1 are excellent and indicate a high degree of control over the polymerization.

Q2: How critical is monomer purity for achieving a low PDI?

A2: It is absolutely critical. For all controlled polymerization techniques, but especially for ROP of NCAs, impurities can act as unintended initiators or inhibitors, leading to a loss of control and a high PDI[1][4][18]. Always purify your monomers immediately before use.

Q3: Can I stop my polymerization at a low conversion to get a lower PDI?

A3: While it's true that PDI can sometimes increase at very high conversions due to side reactions, stopping the reaction too early is not an ideal solution. A well-controlled polymerization should maintain a low PDI even at high monomer conversion. If your PDI is increasing significantly with conversion, it's a sign that there are underlying issues with your reaction conditions that need to be addressed. For ATRP, it is often recommended to stop at <95% conversion to preserve chain-end functionality[10].

Q4: My GPC software is giving me a high PDI, but the peak looks narrow. What should I check?

A4: First, ensure your GPC system is properly calibrated with appropriate standards. For poly(phenylalanine), which can be rigid, standard polystyrene calibration may not be accurate. Also, be aware that some phenylalanine-based polymers can aggregate in certain GPC eluents, leading to an artificially high molecular weight peak or shoulder, which can skew the PDI calculation[22]. Try different solvents or adding salts to the mobile phase to disrupt aggregation.

Experimental Protocols

Protocol 5.1: General Protocol for ROP of Phe-NCA for Low PDI

This protocol is a general guideline and should be optimized for your specific system.

-

Monomer Purification: Recrystallize L-Phenylalanine-NCA at least twice from an anhydrous ethyl acetate/hexane solvent system. Dry the purified NCA under high vacuum for several hours[1].

-